4-Methoxyhexan-1-ol

Catalog No.
S12526457
CAS No.
M.F
C7H16O2
M. Wt
132.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxyhexan-1-ol

Product Name

4-Methoxyhexan-1-ol

IUPAC Name

4-methoxyhexan-1-ol

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

InChI

InChI=1S/C7H16O2/c1-3-7(9-2)5-4-6-8/h7-8H,3-6H2,1-2H3

InChI Key

GMWNKSAZTATRIB-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCO)OC

4-Methoxyhexan-1-ol is an organic compound with the molecular formula C7H16O2\text{C}_7\text{H}_{16}\text{O}_2 and a systematic name reflecting its structure, which includes a methoxy group (-OCH₃) attached to the hexan-1-ol backbone. This compound features a six-carbon chain with a hydroxyl group (-OH) at the first carbon and a methoxy group at the fourth carbon. It is classified as a primary alcohol and is known for its potential applications in various fields, including organic synthesis and fragrance production.

Typical of alcohols, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones, depending on the reaction conditions. For instance, using potassium dichromate can convert 4-methoxyhexan-1-ol to 4-methoxyhexanal.
  • Esterification: Reacting with carboxylic acids in the presence of an acid catalyst can yield esters. For example:
    4 Methoxyhexan 1 ol+Acetic Acid4 Methoxyhexyl Acetate+Water\text{4 Methoxyhexan 1 ol}+\text{Acetic Acid}\rightarrow \text{4 Methoxyhexyl Acetate}+\text{Water}
  • Dehydration: Under acidic conditions, 4-methoxyhexan-1-ol can undergo dehydration to form alkenes.

Several synthetic routes can be employed to produce 4-methoxyhexan-1-ol:

  • Alkylation of Alcohols: A common method involves the alkylation of methanol with 1-bromohexane using a base like sodium hydride or potassium carbonate.
  • Reduction of Ketones: It can also be synthesized by reducing corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride.
  • Grignard Reaction: Another approach involves the reaction of a Grignard reagent derived from 4-methoxyhexanal with water or an acid to yield 4-methoxyhexan-1-ol.

4-Methoxyhexan-1-ol finds applications in various areas:

  • Fragrance Industry: Due to its pleasant odor profile, it is used as a fragrance component in perfumes and cosmetics.
  • Solvent: It serves as a solvent in organic synthesis due to its ability to dissolve various organic compounds.
  • Intermediate in Organic Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.

4-Methoxyhexan-1-ol shares structural similarities with several other alcohols and ethers. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaFunctional GroupsUnique Features
4-Methoxyhexan-1-olC₇H₁₆O₂Alcohol, EtherContains both hydroxyl and methoxy groups
1-HexanolC₆H₁₄OAlcoholSimple primary alcohol without methoxy
2-HexanolC₆H₁₄OAlcoholSecondary alcohol differing in structure
4-MethylcyclohexanolC₇H₁₄OAlcoholCyclic structure with methyl substitution
3-MethoxybutanolC₄H₁₀O₂Alcohol, EtherShorter carbon chain than 4-methoxyhexan-1-ol

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

132.115029749 g/mol

Monoisotopic Mass

132.115029749 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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